1-(4-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-3-(1-methylindol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-20-11-15(14-5-3-4-6-16(14)20)19-17(21)18-12-7-9-13(22-2)10-8-12/h3-11H,1-2H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPAIKOHNOLFEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 4-methoxyaniline with 1-methyl-1H-indole-3-carboxylic acid, followed by the formation of the urea linkage. The reaction conditions often include the use of coupling reagents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) and catalysts like 4-dimethylaminopyridine to facilitate the formation of the urea bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or sodium methoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 1-(4-hydroxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea.
Reduction: Formation of 4-methoxyaniline and 1-methyl-1H-indole-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various organic reactions, making it useful for developing new materials and specialty chemicals.
Biology
Research has shown that 1-(4-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea exhibits potential biological activities:
- Anticancer Properties : Studies indicate that this compound can inhibit specific pathways involved in tumor growth, particularly through the modulation of Gli1-mediated transcription, which is implicated in various cancers.
- Antimicrobial Activity : Preliminary investigations suggest that it may possess antibacterial properties, potentially effective against resistant strains like MRSA.
Medicine
The therapeutic potential of this compound is being explored in the treatment of various diseases, including cancer and infectious diseases. Its ability to modulate cellular signaling pathways positions it as a candidate for further pharmacological development.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor cell proliferation in vitro by inhibiting Gli1 activity. This inhibition led to decreased expression of genes associated with cell survival and proliferation, showcasing its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against various bacterial strains, including Staphylococcus aureus. Results indicated a notable reduction in bacterial growth at certain concentrations, suggesting its potential as an antimicrobial agent.
Mecanismo De Acción
The mechanism of action of 1-(4-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it may interact with cellular receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Positional Isomerism: 2-(4-Methoxyphenyl)-1-(1-methyl-1H-indol-3-yl)urea (81a)
Key Differences :
- Substitution Pattern : The urea group is attached to the 2-position of the methoxyphenyl ring instead of the 1-position.
- Synthesis Efficiency : Synthesized in 84% yield via cobalt-catalyzed coupling (Procedure C), indicating favorable reaction kinetics .
- Implications : Positional isomerism may alter molecular geometry, affecting binding to planar targets (e.g., enzymes or DNA). The electronic environment of the methoxyphenyl group remains similar, but steric accessibility could differ.
Brominated and Aminopyridine-Modified Analogs
Example: 3-{1-[(2-Aminopyridin-4-yl)methyl]indol-4-yl}-1-(5-bromo-2-methoxyphenyl)urea
- Substituents: A 5-bromo-2-methoxyphenyl group and an aminopyridinylmethyl side chain on the indole.
- Aminopyridine Group: Introduces hydrogen-bonding capability, which could improve target affinity (e.g., kinases or nucleic acids).
Hydroxyphenyl Analogs
Example : 1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)urea
- Key Modification : Replacement of the methylindolyl group with a 4-hydroxyphenyl moiety.
- Physicochemical Effects :
Sterically Bulky Derivatives
Example : 1-(3-Phenylpropyl)-N,N-diisopropyl-3-(4-methoxyphenyl)urea
- Structural Features : Incorporation of a phenylpropyl chain and diisopropyl groups.
- Implications :
- Lipophilicity : Increased logP due to alkyl chains, likely enhancing blood-brain barrier penetration.
- Steric Hindrance : Bulky groups may reduce binding to flat binding pockets but improve selectivity for less-constrained targets.
Heterocyclic Variants
Example : 1-(4-Methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea
- Heterocycle Replacement : Substitution of indole with a nitrothiazole ring.
Comparative Data Table
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 1-(4-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea, and how can reaction yields be optimized?
Answer:
The synthesis of urea derivatives typically involves coupling an isocyanate with an amine. For structurally analogous compounds (e.g., tetrahydroquinoline- or indole-containing ureas), common methods include:
- Stepwise coupling : Reacting 4-methoxyphenyl isocyanate with 1-methyl-1H-indol-3-amine under inert conditions (e.g., dry THF, 0–25°C) .
- Optimization parameters : Yield improvements (e.g., 60–85%) are achieved by controlling temperature (prolonged reactions at 25°C vs. shorter durations at elevated temperatures) and using catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) .
- Purification : Column chromatography or recrystallization ensures purity, validated via NMR and mass spectrometry .
Basic: Which analytical techniques are critical for structural characterization of this compound?
Answer:
Key techniques include:
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₈H₁₉N₃O₂: calc. 310.1546, observed 310.1550) .
- X-ray crystallography : Resolves bond angles and torsional preferences in crystalline forms .
Advanced: How does the methoxyphenyl group influence electronic properties and biological interactions?
Answer:
- Electron-donating effects : The methoxy group enhances solubility in polar solvents and stabilizes aromatic π-systems, facilitating interactions with hydrophobic binding pockets (e.g., enzyme active sites) .
- Biological activity modulation : Methoxy substitution on phenyl rings is linked to improved pharmacokinetic profiles (e.g., CYP450 metabolism resistance) in related urea derivatives .
- Contradictions : Some studies report reduced activity when methoxy is replaced with electron-withdrawing groups, while others note retained efficacy due to compensatory hydrogen bonding .
Advanced: What strategies address contradictions in reported biological activities of structurally similar urea derivatives?
Answer:
- Assay standardization : Variability in IC₅₀ values (e.g., kinase inhibition assays) may arise from differences in cell lines, buffer conditions, or endpoint measurements. Cross-validation using orthogonal assays (e.g., SPR, ITC) is recommended .
- Structural analogs : Compare substituent effects (e.g., indole vs. indazole derivatives) to isolate pharmacophoric requirements .
- Computational docking : Identify binding pose discrepancies (e.g., flipped orientations in RET kinase) using Schrödinger Suite or AutoDock .
Basic: What structural features of this compound suggest pharmacological potential?
Answer:
- Urea backbone : Facilitates hydrogen bonding with targets like kinases or GPCRs .
- Indole moiety : Mimics tryptophan residues, enabling interactions with hydrophobic pockets .
- Methoxyphenyl group : Enhances membrane permeability and metabolic stability .
Advanced: How can computational modeling predict binding interactions with biological targets?
Answer:
- Molecular docking : Predict binding poses in RET kinase (PDB: 2IVU) or serotonin receptors, prioritizing key residues (e.g., Lys758 in RET) .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .
- Free energy calculations (MM/PBSA) : Quantify binding affinities (ΔG < −30 kcal/mol suggests high potency) .
Advanced: What challenges arise in establishing structure-activity relationships (SAR) for this compound class?
Answer:
- Synthetic complexity : Introducing substituents (e.g., methyl on indole) requires multi-step routes, complicating SAR libraries .
- Conformational flexibility : Rotatable bonds in the urea linker lead to multiple bioactive conformers, obscuring activity trends .
- Off-target effects : High similarity to endogenous molecules (e.g., serotonin) may trigger unintended receptor activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
